Phenol, 4,5-diamino-2-methoxy-

Description

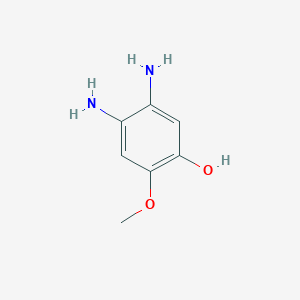

Phenol (B47542), 4,5-diamino-2-methoxy-, with the CAS number 850689-55-3, is an aromatic organic compound that integrates several key functional groups: a hydroxyl (-OH), a methoxy (B1213986) (-OCH₃), and two amino (-NH₂) groups attached to a benzene (B151609) ring. This unique combination of substituents makes it a molecule of significant academic interest, positioning it as a potentially valuable building block in various areas of advanced chemical synthesis. While extensive research dedicated solely to this specific isomer is still emerging, its structural components suggest a high potential for utility in applications where its parent and related structures are already well-established.

Structure

3D Structure

Properties

IUPAC Name |

4,5-diamino-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXLMOGIZCVLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of Phenol, 4,5 Diamino 2 Methoxy

Reactions at Amino Functionalities

The presence of two primary aromatic amino groups in an ortho configuration (relative to each other) is a dominant feature of the molecule's reactivity. These groups are nucleophilic and can participate in a variety of reactions common to anilines and phenylenediamines.

Formation of Imines and Schiff Bases with Carbonyl Compounds

The primary amino groups of Phenol (B47542), 4,5-diamino-2-methoxy- are expected to readily react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction typically involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. atlantis-press.com Given the two adjacent amino groups, reactions with dicarbonyl compounds can lead to the formation of heterocyclic structures, such as benzodiazepines or pyrazines, depending on the reactant and conditions.

While specific studies detailing the reaction of Phenol, 4,5-diamino-2-methoxy- with carbonyl compounds are not prevalent in the reviewed literature, the synthesis of Schiff bases from structurally similar compounds is well-documented. For instance, Schiff bases are commonly synthesized by refluxing an amine with a carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.net The reaction of diamino compounds, such as 5,6-diamino-1,3-dimethyluracil, with 2,6-diformyl-4-methylphenol results in Schiff base ligands where both amino groups have reacted. nih.gov

Table 1: Representative Conditions for Schiff Base Formation with Aromatic Amines

| Amine Reactant | Carbonyl Reactant | Solvent | Catalyst | Conditions | Product Type |

|---|---|---|---|---|---|

| N¹,N¹-dimethylbenzene-1,4-diamine | Isovanillin | Ethanol | None specified | Reflux | (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol nih.gov |

| 4-Fluoroaniline | Isovanillin | Ethanol | None specified | Reflux | (E)-5-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol nih.gov |

| Aniline (B41778) | 3-hydroxy-4-methoxybenzaldehyde | Methanol | None specified | Reflux, 8h | 2-Methoxy-5-((phenylamino)methyl)phenol researchgate.net |

Amidation and Acylation Reactions

The nucleophilic amino groups of Phenol, 4,5-diamino-2-methoxy- can be acylated by reacting with acylating agents like acid chlorides, anhydrides, or carboxylic acids to form amides. These reactions are fundamental in organic synthesis for protecting amino groups or for building more complex molecular architectures. Friedel-Crafts acylation, for example, typically involves the reaction of an amide with an arene in a strong acid, though direct acylation of amines is more common. nih.gov

Modern methods allow for the direct amidation of esters with amines, often promoted by strong bases like potassium tert-butoxide or n-butyllithium, which can acylate even weakly nucleophilic amines. semanticscholar.org While specific examples for Phenol, 4,5-diamino-2-methoxy- are not detailed in the surveyed literature, the general applicability of these methods suggests its two amino groups would be reactive under similar conditions. The reaction can be selective, with conditions potentially tuned to achieve mono- or di-acylation. Enzymatic methods using lipases have also proven effective for selective N-acylation of amino alcohols, offering a green alternative to traditional chemical methods. nih.gov

Coupling Reactions for Azo Chromophore Precursors

Azo coupling is a cornerstone of dye chemistry, involving the reaction of a diazonium salt with an activated aromatic compound, such as a phenol or an aniline. wikipedia.org The amino groups of Phenol, 4,5-diamino-2-methoxy- can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a bis-diazonium salt. This intermediate would be highly reactive.

Alternatively, the parent molecule itself, with its electron-rich phenol and aniline-like structure, can act as a coupling agent. The diazonium electrophile typically attacks the position para to an activating group (like -OH or -NH2). wikipedia.org Since the position para to the hydroxyl group is occupied by an amino group, and vice-versa, coupling would be directed to the available ortho positions. The presence of multiple activating groups (-OH, -OCH3, -NH2) makes the ring highly susceptible to electrophilic substitution, a characteristic feature of azo dye synthesis. cymitquimica.comgoogle.com Azo compounds are known for their vibrant colors due to their extended conjugated systems. wikipedia.org

Reactions at Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, exhibiting acidity and participating in nucleophilic and oxidative reactions.

Etherification and Esterification Reactions

The hydroxyl group of Phenol, 4,5-diamino-2-methoxy- can undergo etherification, for example, through the Williamson ether synthesis. This involves deprotonating the phenol with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. This reaction is fundamental for converting phenols to their corresponding ethers. researchgate.net

Similarly, esterification can be achieved by reacting the phenol with a carboxylic acid or its derivatives (like an acid chloride or anhydride). mdpi.com These reactions are crucial for modifying the properties of the molecule, for instance, by introducing new functional groups or protecting the hydroxyl group during a multi-step synthesis. While general principles of etherification and esterification are well-established, nih.govsioc-journal.cn specific documented applications to Phenol, 4,5-diamino-2-methoxy- are scarce.

Oxidative Coupling and Polycondensation Phenomena

Phenols, particularly electron-rich ones like guaiacol (B22219) derivatives, are susceptible to oxidative coupling. In these reactions, an oxidizing agent generates a phenoxy radical, which can then couple with another radical at the ortho or para positions. nih.gov This process can lead to the formation of dimers (biphenols) or higher-order polymers. rsc.org The structure of Phenol, 4,5-diamino-2-methoxy- is highly activated towards oxidation due to the combined electron-donating effects of the hydroxyl, methoxy (B1213986), and two amino groups.

This high reactivity suggests that the compound could be a monomer for polycondensation reactions. The polymerization could proceed via oxidative C-C or C-O bond formation, potentially leading to complex, conjugated polymer structures with interesting electronic or material properties. The presence of four reactive sites (two amino and one hydroxyl group, plus the activated aromatic ring) offers pathways to various polymeric structures. However, controlling the regioselectivity of such couplings can be challenging. nih.gov

Spectroscopic and Structural Elucidation of Phenol, 4,5 Diamino 2 Methoxy and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule. For derivatives of "Phenol, 4,5-diamino-2-methoxy-", characteristic vibrational frequencies confirm the presence of key structural motifs.

In a study of a copper (II) complex incorporating a ligand derived from a substituted phenol (B47542), the FT-IR spectrum (KBr pellet) showed characteristic bands at 3059 cm⁻¹ (w), 1586 cm⁻¹ (w), 1454 cm⁻¹ (w), 1429 cm⁻¹ (m), 1285 cm⁻¹ (s), 1229 cm⁻¹ (w), 1211 cm⁻¹ (w), 1192 cm⁻¹ (w), 1007 cm⁻¹ (s), 778 cm⁻¹ (m), 764 cm⁻¹ (m), and 642 cm⁻¹ (m). rsc.org These bands are indicative of the various vibrational modes within the molecule, including stretching and bending of the aromatic rings and their substituents.

The analysis of various phenol derivatives reveals common spectral features. For instance, the FT-IR spectrum of phenol itself shows characteristic absorptions for the O-H, C-O, and aromatic C-H bonds. rsc.org The introduction of methoxy (B1213986) and amino groups in "Phenol, 4,5-diamino-2-methoxy-" would be expected to introduce additional characteristic bands. The N-H stretching vibrations of the amino groups typically appear in the region of 3300-3500 cm⁻¹, while the C-N stretching vibrations are observed at lower frequencies. The methoxy group would exhibit C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic C-O-C stretching band.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques help to establish connectivity between different parts of the molecule.

¹H NMR: The ¹H NMR spectrum of a phenol derivative will show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of any substituent groups. For "Phenol, 4,5-diamino-2-methoxy-", one would expect to see signals for the two non-equivalent aromatic protons, the protons of the two amino groups, the methoxy protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The amino and hydroxyl proton signals are often broad and their chemical shifts can be dependent on solvent and concentration. docbrown.infochemicalbook.com For example, in the ¹H NMR spectrum of phenol in CDCl₃, the aromatic protons appear as multiplets between δ 6.78-7.30 ppm, and the hydroxyl proton appears as a broad singlet at δ 5.30 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In "Phenol, 4,5-diamino-2-methoxy-", distinct signals would be expected for each of the six aromatic carbons, with their chemical shifts being influenced by the attached functional groups. The carbon attached to the hydroxyl group typically resonates at a lower field (higher ppm value) compared to the other aromatic carbons. chemicalbook.com For instance, in phenol, the carbon bearing the hydroxyl group appears at δ 155.4 ppm. rsc.org The carbon of the methoxy group would appear at a characteristic chemical shift in the aliphatic region.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of different protons, which is crucial for determining the three-dimensional structure of the molecule. harvard.edu

Table 1: Representative ¹H and ¹³C NMR Data for Phenol Derivatives This table is for illustrative purposes and shows typical chemical shift ranges for functional groups found in derivatives of Phenol, 4,5-diamino-2-methoxy-.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.0 - 8.0 | 110 - 160 |

| Phenolic O-H | 4.0 - 8.0 (often broad) | - |

| Amino N-H | 3.0 - 5.0 (often broad) | - |

| Methoxy O-CH₃ | 3.5 - 4.0 | 50 - 65 |

| Aromatic C-O | - | 150 - 165 |

| Aromatic C-N | - | 140 - 150 |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Analysis

UV-Vis absorption and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to an excited state. The wavelength of maximum absorption (λ_max) provides information about the extent of conjugation and the presence of chromophores in the molecule.

The electronic spectrum of "Phenol, 4,5-diamino-2-methoxy-" would be expected to show absorption bands in the UV region, arising from π→π* transitions within the benzene (B151609) ring. The presence of the amino and methoxy groups, which are auxochromes, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol. The acidity of the phenolic proton is also a key factor, as the phenolate (B1203915) form of the molecule will have a different electronic structure and thus a different UV-Vis spectrum. libretexts.org

Fluorescence spectroscopy can provide further information about the excited state of the molecule. The emission spectrum is typically a mirror image of the absorption spectrum and is observed at a longer wavelength (Stokes shift). The quantum yield of fluorescence can be influenced by factors such as the rigidity of the molecule and the presence of quenching groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. In the mass spectrum of "Phenol, 4,5-diamino-2-methoxy-", the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. For example, the loss of a methyl group (CH₃) from the methoxy substituent is a common fragmentation pathway for methoxy-substituted aromatic compounds. nist.gov Other characteristic fragments could arise from the loss of ammonia (B1221849) (NH₃) from the amino groups or the loss of carbon monoxide (CO) from the phenolic ring. Analysis of these fragments helps to piece together the structure of the original molecule. High-resolution mass spectrometry can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

X-ray Crystallography for Solid-State Molecular Architecture

For derivatives of "Phenol, 4,5-diamino-2-methoxy-", X-ray crystallography can provide a wealth of structural information. For instance, in the crystal structure of (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol, a related compound, the N=C double bond exhibits a trans conformation, and the dihedral angle between the aromatic ring planes is 5.9 (4)°. researchgate.netresearchgate.net The crystal structure is stabilized by intramolecular O-H···N and N-H···N hydrogen bonds, as well as intermolecular N-H···O hydrogen bonds, which lead to the formation of inversion dimers. researchgate.netresearchgate.net

Similarly, the crystal structure of 2-methoxy-5-((phenylamino)methyl)phenol reveals that the molecule crystallizes in a monoclinic system and is stabilized by intermolecular hydrogen bonding. mdpi.comresearchgate.net Such detailed structural information is invaluable for understanding the intermolecular interactions that govern the packing of molecules in the solid state.

Table 2: Illustrative Crystallographic Data for a Phenol Derivative This table presents example crystallographic data for a related compound, (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol, to illustrate the type of information obtained from X-ray crystallography. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9500 (4) |

| b (Å) | 7.4383 (4) |

| c (Å) | 14.7877 (10) |

| α (°) | 100.351 (5) |

| β (°) | 97.218 (5) |

| γ (°) | 109.967 (3) |

| Volume (ų) | 692.21 (8) |

| Z | 2 |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This information is then used to determine the empirical formula of the substance. For a new compound like a derivative of "Phenol, 4,5-diamino-2-methoxy-", elemental analysis is essential to confirm its stoichiometry and purity.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen are compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the assigned formula. For example, for a synthesized copper (II) complex, the calculated elemental analysis was C 44.98%, H 2.64%, N 10.49%, and the found values were C 44.54%, H 2.81%, N 10.62%, which are in good agreement. rsc.org

Computational and Theoretical Investigations of Phenol, 4,5 Diamino 2 Methoxy

Quantum Chemical Calculations (DFT, ab initio, Semi-empirical Methods)

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world. These methods are used to determine the electronic structure of molecules, which in turn governs their physical and chemical properties. While these methodologies are widely applied, specific results for Phenol (B47542), 4,5-diamino-2-methoxy- are not available.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of a molecule's atoms, a process known as geometry optimization. This involves finding the lowest energy conformation on the potential energy surface. For a molecule with rotatable bonds, such as the methoxy (B1213986) and amino groups in Phenol, 4,5-diamino-2-methoxy-, conformational analysis is crucial to identify the global minimum energy structure and other low-energy conformers. This information is fundamental, as the molecular conformation influences its reactivity and interactions. However, no specific studies detailing the optimized bond lengths, bond angles, or dihedral angles for Phenol, 4,5-diamino-2-methoxy- have been identified.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small gap typically indicates a more reactive molecule. researchgate.net Detailed HOMO-LUMO energy values and their corresponding orbital distributions for Phenol, 4,5-diamino-2-methoxy- are not documented in the reviewed sources.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting its reactive sites. uni-muenchen.denih.govimist.ma These maps visualize the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. imist.maresearchgate.net Negative regions, typically found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while positive regions, often near hydrogen atoms, are prone to nucleophilic attack. uni-muenchen.deimist.maresearchgate.net An MEP map for Phenol, 4,5-diamino-2-methoxy- would pinpoint the reactive centers, but such a study has not been published.

Natural Bonding Orbital (NBO) Analysis for Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dewisc.edu This method can quantify the extent of electron delocalization, or hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. youtube.com Such analysis would clarify the electronic interactions between the amino, methoxy, and hydroxyl substituents on the phenol ring, but specific NBO analysis results for Phenol, 4,5-diamino-2-methoxy- are unavailable.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the energy profile of a chemical reaction, including transition states and intermediates. This can provide a detailed understanding of how a molecule might be synthesized or how it might react with other species. For a molecule like Phenol, 4,5-diamino-2-methoxy-, computational studies could elucidate its role in various chemical transformations. However, the scientific literature lacks specific computational studies on the mechanistic pathways involving this compound.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict spectroscopic properties like UV-Vis absorption spectra. chemrxiv.orgresearchgate.net These predictions can help in the identification and characterization of compounds by correlating the calculated electronic transitions with experimentally observed absorption maxima (λmax). nih.govmit.edu While the methodology is well-established for a wide range of organic molecules, a computationally predicted UV-Vis spectrum for Phenol, 4,5-diamino-2-methoxy- is not available in the reviewed literature.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules like Phenol, 4,5-diamino-2-methoxy- are pivotal for the design of new materials for photonic and optoelectronic applications. These studies, typically employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), calculate key parameters that govern NLO responses.

The NLO properties of phenolic compounds are often linked to the presence of electron donor and acceptor groups connected by a π-conjugated system. In Phenol, 4,5-diamino-2-methoxy-, the hydroxyl (-OH), methoxy (-OCH₃), and two amino (-NH₂) groups act as strong electron donors. The specific arrangement of these groups on the phenyl ring influences the intramolecular charge transfer (ICT) upon excitation, which is a fundamental mechanism for second- and third-order NLO activity.

Quantum chemical calculations on similar phenol derivatives have demonstrated the significant impact of substituent groups on NLO properties. For instance, studies on other phenols show that the presence of methoxy and other donor groups can enhance the first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.netnih.gov The computational analysis of a nitrothiazol-methoxyphenol molecule, for example, revealed a substantial second harmonic generation (SHG) hyperpolarizability, significantly influenced by solvent polarity. researchgate.net In another study, the chalcone (B49325) derivative 1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one was found to have a low energy gap, suggesting potential for NLO response due to easier charge transfer. mdpi.com

For Phenol, 4,5-diamino-2-methoxy-, a key factor would be the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, indicating a more significant NLO response. The donor groups on the phenol ring are expected to raise the energy of the HOMO, thereby reducing the gap and enhancing ICT.

While specific calculations for Phenol, 4,5-diamino-2-methoxy- are not extensively reported in the literature, the principles from related studies suggest its potential as an NLO material. The synergistic effect of the multiple donor groups would likely lead to a significant first hyperpolarizability (β) and second hyperpolarizability (γ).

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often indicates higher reactivity and greater potential for intramolecular charge transfer, leading to enhanced NLO properties. |

In Silico Assessment of Redox Properties and Electron Transfer

The redox behavior of a molecule, its ability to donate or accept electrons, is a critical aspect of its chemical reactivity and is fundamental to its role in various processes, including electrochemical applications and biological interactions. In silico methods, particularly those based on DFT, are invaluable for predicting the redox properties of compounds like Phenol, 4,5-diamino-2-methoxy-.

The primary parameters derived from these computational assessments are the energies of the HOMO and LUMO. The HOMO energy is directly related to the ionization potential and indicates the molecule's ability to donate an electron (i.e., its capacity to be oxidized). A higher HOMO energy level suggests that the molecule is more easily oxidized. Conversely, the LUMO energy relates to the electron affinity and reflects the molecule's ability to accept an electron (i.e., its capacity to be reduced). A lower LUMO energy level indicates that the molecule is more easily reduced.

For Phenol, 4,5-diamino-2-methoxy-, the presence of multiple electron-donating groups (hydroxyl, two amino, and methoxy) is expected to significantly raise the HOMO energy level, making the compound a potent reducing agent or antioxidant. The electron-releasing nature of these substituents increases the electron density on the aromatic ring, facilitating the loss of an electron.

The electrochemical properties of various phenolic and amine-containing compounds have been studied computationally. For instance, the electrochemical behavior of diazaporphyrin-tertiary amine conjugates has been shown to be tunable by peripheral substituents, with reversible redox processes observed. kyushu-u.ac.jp Such studies highlight the ability of computational methods to predict how structural modifications influence electron transfer characteristics.

Table 2: Computational Parameters for Assessing Redox Properties

| Parameter | Definition | Implication for Redox Behavior |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Correlates with the ionization potential. Higher values indicate a greater tendency to be oxidized. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with the electron affinity. Lower values indicate a greater tendency to be reduced. |

| HOMO-LUMO Gap (E_gap) | The energy difference between E_LUMO and E_HOMO. | Indicates the electrochemical stability of the molecule. A smaller gap suggests higher reactivity and easier electron transfer. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | A direct measure of the ease of oxidation. Often approximated as IP ≈ -E_HOMO. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | A direct measure of the ease of reduction. Often approximated as EA ≈ -E_LUMO. |

Electrochemical Behavior and Redox Chemistry of Phenol, 4,5 Diamino 2 Methoxy

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a powerful technique to investigate the oxidation and reduction processes of electroactive species. For phenolic compounds, CV typically reveals an initial irreversible oxidation of the phenol (B47542) group, which can be followed by subsequent, often reversible, redox processes of the generated species, such as quinones. uc.pt

In the case of Phenol, 4,5-diamino-2-methoxy-, the electrochemical behavior is expected to be complex, involving the oxidation of both the aminophenol and phenylenediamine moieties. The initial oxidation would likely occur at a relatively low potential due to the strong electron-donating nature of the hydroxyl, two amino, and methoxy (B1213986) groups. The oxidation of similar aminophenol structures often leads to the formation of a quinoneimine species. The presence of two adjacent amino groups suggests that subsequent intramolecular cyclization or polymerization reactions could occur following the initial electron transfer.

The general oxidation mechanism for phenols involves the transfer of electrons and protons. The pH of the medium plays a crucial role, with oxidation potentials typically shifting to less positive values as the pH increases, indicating the participation of protons in the reaction. nih.gov For a compound like 4,5-diamino-2-methoxyphenol, the voltammogram would likely exhibit multiple anodic (oxidation) and cathodic (reduction) peaks. The first anodic peak can be attributed to the oxidation of the hydroxyl group, influenced by the amino and methoxy substituents, to form a phenoxy radical, which then rapidly converts to a more stable quinone-like structure. The amino groups are also susceptible to oxidation, generally at potentials slightly higher than the hydroxyl group.

Studies on structurally related compounds, such as 2-methoxyphenol, show an irreversible oxidation peak in the first CV scan, which upon continuous cycling, can lead to the formation of a new, stable, and reversible redox couple on the electrode surface, identified as a surface-confined catechol/o-quinone system. nih.gov The presence of amino groups, as in the target molecule, would further lower the oxidation potential and introduce additional redox steps corresponding to the oxidation of the diamino moiety.

Table 1: Typical Electrochemical Parameters from Cyclic Voltammetry for Related Phenolic Compounds Note: This table presents generalized data for related compounds to infer the potential behavior of Phenol, 4,5-diamino-2-methoxy-, as specific data for this compound is not readily available.

| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Process Characteristics |

| Phenol | ~ +0.65 V to +0.80 V | Not typically observed (irreversible) | Irreversible oxidation followed by hydrolysis and fouling. uc.pt |

| 2-Methoxyphenol | ~ +0.60 V (initial scan) | Not observed (initial scan) | Irreversible oxidation leading to a new surface-confined reversible couple at lower potential (~0.15 V). nih.gov |

| p-Aminophenol | ~ +0.30 V to +0.40 V | ~ +0.20 V to +0.30 V | Quasi-reversible one-electron, one-proton transfer. |

| o-Phenylenediamine | ~ +0.40 V to +0.50 V | ~ +0.30 V to +0.40 V | Reversible two-electron, two-proton oxidation to the corresponding diimine. |

Influence of Substituents on Redox Potentials and Mechanisms

Substituents on the aromatic ring profoundly influence the redox potential and oxidation mechanism of phenols and anilines. rsc.org Electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) decrease the oxidation potential by increasing the electron density of the aromatic ring, which facilitates the removal of an electron. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) increase the oxidation potential. nih.gov

For Phenol, 4,5-diamino-2-methoxy-, all substituents are electron-donating, leading to a significantly lowered oxidation potential compared to unsubstituted phenol. The relative influence of these groups on decreasing the redox potential is generally in the order of -OH > -NH2 > -OCH3. nih.gov The position of the substituents is also critical. The methoxy group at the 2-position and the amino groups at the 4- and 5-positions create a highly electron-rich system.

The mechanism is also affected. For instance, the oxidation of p-substituted phenols like 4-ethylphenol (B45693) proceeds via a one-electron transfer mechanism, similar to phenol, but the subsequent steps are altered as the para-position is blocked. uc.pt In 4,5-diamino-2-methoxyphenol, the ortho- and para-positions relative to the hydroxyl group are occupied, which will direct the oxidation pathway. The initial oxidation product, a quinoneimine, would be highly reactive. The presence of adjacent amino groups could lead to rapid intramolecular reactions or polymerization, a common trait for ortho-diamino and ortho-aminophenol compounds. The methoxy group can also influence the reaction through steric effects and by stabilizing radical intermediates. nih.gov

Electro-polymerization Phenomena of Diamino-Phenol Derivatives

Derivatives of aniline (B41778) and phenol are well-known to undergo electro-polymerization to form conductive or redox-active polymer films on the electrode surface. nih.gov This process is typically initiated by the electrochemical oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately a polymer film.

Given its structure, with multiple reactive sites (two amino groups and a hydroxyl group), Phenol, 4,5-diamino-2-methoxy- is an excellent candidate for electro-polymerization. The oxidation of the amino and phenol groups can initiate polymerization. Studies on the electro-polymerization of 2-methoxyaniline show that the process is complex and can lead to polymers containing phenazine-like units through head-to-head coupling, in addition to the more common head-to-tail linkages. psu.edu

The presence of two adjacent amino groups in 4,5-diamino-2-methoxyphenol strongly suggests that polymerization could proceed via the formation of a ladder-type or phenazine-like polymer structure, which often exhibits good thermal stability and interesting electronic properties. The resulting polymer film would likely be redox-active, showing characteristic waves in its cyclic voltammogram corresponding to the oxidation and reduction of the polymer backbone. The properties of such a polymer (e.g., conductivity, permeability, and redox capacity) would depend on the electropolymerization conditions, such as pH, solvent, monomer concentration, and the potential cycling range. nih.govpsu.edu

Role of Electrochemical Properties in Catalytic Applications

The rich redox chemistry of substituted phenols and anilines makes them suitable for mediating electron transfer in various catalytic processes. Modified electrodes, prepared by depositing a film of a redox-active compound or polymer, are widely used in electrocatalysis. abechem.com

The low oxidation potential and reversible redox behavior of the oxidized forms of diamino-phenol derivatives make them effective electrocatalysts. A polymer film derived from Phenol, 4,5-diamino-2-methoxy- could be used to catalyze the oxidation or reduction of various analytes. For example, electrodes modified with polymers containing ortho-diamine or quinone functionalities are known to catalyze the oxidation of NADH (dihydronicotinamide adenine (B156593) dinucleotide) and hydrazine. nih.govresearchgate.net

The catalytic mechanism typically involves the modified electrode surface acting as an electron shuttle. The polymer film is first oxidized or reduced at the electrode at a certain potential. The analyte in solution then reacts with the oxidized/reduced form of the polymer, regenerating the original state of the film while the analyte itself is transformed. This process allows the electrochemical reaction of the analyte to occur at a much lower overpotential than at a bare electrode, increasing the reaction rate and sensitivity of detection. abechem.com The presence of multiple functional groups (-OH, -NH2, -OCH3) in the polymer derived from 4,5-diamino-2-methoxyphenol could also provide specific binding sites for target analytes, enhancing the selectivity of the catalytic process.

Advanced Materials Applications and Polymer Science of Phenol, 4,5 Diamino 2 Methoxy Derived Systems

Utilization as Monomers in Polymer Synthesis

The presence of two primary amine groups and a phenolic hydroxyl group makes Phenol (B47542), 4,5-diamino-2-methoxy- an ideal candidate for synthesizing a variety of polymers through step-growth polymerization mechanisms. These functional groups offer multiple pathways for creating linear, branched, or cross-linked polymer architectures with tailored properties.

Polycondensation and Addition Polymerization Strategies

Polymerization is a chemical process where monomer molecules are joined to form polymer chains. sigmaaldrich.com Based on the mechanism, polymerization can be classified as step-growth or chain-growth. nih.gov

While specific studies on the polymerization of Phenol, 4,5-diamino-2-methoxy- are not extensively detailed in the available literature, its structural motifs are found in monomers used for various polymerization strategies. The diamino functionality allows for classical polycondensation reactions with dicarboxylic acids, diacyl chlorides, or dianhydrides to form polyamides and polyimides. The reaction of primary amines with aldehyde groups is another established route for forming polymers. unsri.ac.id

Mechanochemical polycondensation, which uses mechanical force to drive reactions, has been shown to be a sustainable alternative to solvent-based methods for reactions between diamines and dialdehydes. researchgate.net This solvent-free approach can lead to higher conversion and shorter reaction times. researchgate.net Furthermore, enzyme-catalyzed polymerization of related compounds like 4-methoxyphenol has been successfully demonstrated using horseradish peroxidase in an aqueous micelle system to produce polymers with both phenylene and oxyphenylene units. rsc.org These strategies highlight potential pathways for the polymerization of Phenol, 4,5-diamino-2-methoxy-.

Development of Functional Polymers with Tunable Optical or Electronic Properties

Functional polymers are materials with special properties such as optical, magnetic, or conductive capabilities, which can be designed at a molecular level by incorporating functional groups. mdpi.com The incorporation of the Phenol, 4,5-diamino-2-methoxy- moiety into a polymer backbone is expected to impart specific functional properties. The electron-donating nature of the amino and methoxy (B1213986) groups, combined with the aromatic ring, can lead to polymers with interesting electronic and optical characteristics.

The synthesis of polymers containing azobenzene groups, for instance, has been achieved via free radical polymerization, resulting in materials with nonlinear optically active properties. The properties of such functional polymers can be tuned by altering the polymer architecture, such as by varying the side chains on a conjugated polymer backbone. nih.gov This can significantly impact the material's film morphology and charge mobility, which are crucial for applications in organic electronics. nih.gov By carefully selecting co-monomers and polymerization conditions, it is possible to create polymers derived from Phenol, 4,5-diamino-2-methoxy- with bandgaps and energy levels tailored for specific optical or electronic applications.

Coordination Chemistry with Metal Ions for Catalytic Systems

The vicinal diamino groups and the nearby phenolic hydroxyl group on the Phenol, 4,5-diamino-2-methoxy- molecule make it an excellent precursor for synthesizing multidentate ligands, particularly Schiff base ligands. These ligands can form stable complexes with a wide range of transition metal ions, leading to catalytically active systems.

Synthesis and Characterization of Metal Complexes (e.g., Schiff Base Complexes)

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. unsri.ac.idcumhuriyet.edu.tr Diamino compounds like Phenol, 4,5-diamino-2-methoxy- can react with aldehydes or ketones to form tetradentate Schiff base ligands capable of chelating metal ions. cumhuriyet.edu.trresearchgate.net The synthesis typically involves refluxing the diamine and the corresponding carbonyl compound in a solvent like methanol or ethanol. unsri.ac.idresearchgate.net The resulting Schiff base ligand is then reacted with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), or Zn(II)) to yield the final metal complex. researchgate.netnih.gov

The characterization of these complexes is performed using a suite of spectroscopic and analytical techniques.

FT-IR Spectroscopy: Confirms the formation of the Schiff base by the appearance of a characteristic C=N (azomethine) stretching vibration, typically in the 1614-1620 cm⁻¹ region. nih.govresearchgate.net The coordination of the ligand to the metal ion is indicated by shifts in the C=N band and the phenolic C-O band, as well as the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds at lower frequencies (e.g., 400-600 cm⁻¹). nih.gov

NMR Spectroscopy (¹H, ¹³C): Used to elucidate the structure of the ligand and its diamagnetic complexes (e.g., Zn(II)). The formation of the imine bond is confirmed by a characteristic proton signal in the ¹H NMR spectrum.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex. Spectra typically show bands corresponding to π → π* transitions of the aromatic rings and n → π* transitions of the azomethine group. nih.gov The coordination with a metal ion can introduce new charge-transfer or d-d transition bands. unsri.ac.id

Mass Spectrometry: Confirms the molecular weight of the synthesized ligand and its metal complexes. researchgate.net

The table below summarizes characterization data for analogous Schiff base metal complexes derived from diamino precursors.

| Complex | M.P. (°C) | Key FT-IR Bands (cm⁻¹) | UV-vis λmax (nm) | Reference |

| Co(II) Complex of a 3,4-diamino benzophenone derivative | >300 | 1602 (C=N) | 275, 333, 429, 680 | researchgate.net |

| Ni(II) Complex of a 3,4-diamino benzophenone derivative | 284 | 1606 (C=N) | 275, 333, 429, 541 | researchgate.net |

| Cu(II) Complex of a 3,4-diamino benzophenone derivative | >300 | 1602 (C=N) | 275, 333, 429, 601 | researchgate.net |

| Cr(III) Complex of a benzimidazole derivative | >300 | 3420 (O-H), 1615 (C=N), 555 (M-N), 420 (M-O) | 282, 390, 440, 510 | nih.gov |

This table presents data for structurally similar complexes to illustrate typical characterization results.

Investigation of Catalytic Activity (e.g., Electrocyclization, Oxidation Reactions)

Schiff base metal complexes are widely studied for their catalytic activities in various organic transformations, including oxidation and reduction reactions. nih.gov The specific activity is influenced by the choice of the metal center and the ligand structure.

Oxidation Reactions: Cobalt-Schiff base complexes are well-known for their ability to activate molecular oxygen and catalyze the oxidation of phenols to produce valuable chemicals like p-benzoquinones. researchgate.netacs.org The catalytic efficiency can be enhanced by the addition of axial bases, which coordinate to the metal center. researchgate.net Manganese(III) Schiff base complexes have also demonstrated significant catalytic potential in the oxidation of substrates like o-aminophenol and 3,5-di-tert-butylcatechol, mimicking the function of catecholase enzymes. nih.gov These complexes are also effective catalysts for industrially important reactions like the epoxidation of olefins. nih.gov

Reduction Reactions: Copper(II) Schiff base complexes have been successfully employed as catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in the presence of a reducing agent like sodium borohydride. mdpi.com Such reactions are often used as models to evaluate the catalytic performance of new complexes. mdpi.com Studies have shown that these catalysts can be efficient, reproducible, and recyclable without a significant loss in activity. mdpi.com

The catalytic performance of three different copper(II) Schiff base complexes in the reduction of 4-nitrophenol is summarized below.

| Catalyst (Copper(II) Complex with Schiff Base from:) | Catalyst Loading (mol%) | Conversion (%) | Reference |

| N′-salicylidene-2-aminophenol | 1.0 | 90.8 | mdpi.com |

| N′-salicylidene-2-aminothiazole | 1.0 | 95.2 | mdpi.com |

| N,N′-bis(salicylidene)-o-phenylenediamine | 1.0 | 97.5 | mdpi.com |

This table demonstrates the catalytic efficiency of representative Schiff base complexes in a model reaction.

Exploration in Advanced Functional Materials (e.g., Organic Semiconductors, Optoelectronic Materials)

Organic semiconductors are the active components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgdlr.de The properties of these materials, such as charge carrier mobility and energy levels, can be tuned through chemical synthesis. royalsocietypublishing.org

Polymers and materials derived from Phenol, 4,5-diamino-2-methoxy- are promising candidates for organic semiconductors. The extended π-conjugation of the aromatic system is fundamental for charge transport. The electron-donating methoxy and amino groups can lower the ionization potential (the energy required to remove an electron) of the material, which is a desirable characteristic for p-type (hole-transporting) semiconductors. royalsocietypublishing.org The presence of methoxy groups in biphenyl enamines, for instance, has been shown to result in lower ionization energies compared to their non-methoxylated analogues. royalsocietypublishing.org

The ability to form polymers allows for the creation of solution-processable thin films, which is a key advantage for manufacturing large-area and flexible electronic devices. acs.org The final properties of the semiconductor, such as film morphology and charge mobility, are highly dependent on the polymer's structure, including the nature of any side chains. nih.gov Therefore, the polymerization of Phenol, 4,5-diamino-2-methoxy- with various co-monomers could provide a route to a new class of organic semiconducting materials with properties tailored for specific optoelectronic applications. mdpi.com

Development of Chromophoric and Solvatochromic Systems for Material Science

The unique molecular architecture of Phenol, 4,5-diamino-2-methoxy-, featuring a combination of strong electron-donating groups (two amino groups, a hydroxyl group, and a methoxy group) on a phenyl ring, makes it a highly promising building block for the development of advanced chromophoric and solvatochromic systems. These systems are at the forefront of materials science, with applications ranging from chemical sensors and molecular probes to organic light-emitting diodes (OLEDs) and smart textiles. The strategic placement of the functional groups in Phenol, 4,5-diamino-2-methoxy- allows for the creation of molecules with significant intramolecular charge transfer (ICT) character, a key prerequisite for pronounced chromophoric and solvatochromic behavior.

Chromophoric systems derived from this compound are anticipated to exhibit strong absorption in the UV-visible region. The presence of multiple auxochromes (the amino, hydroxyl, and methoxy groups) can enhance the extent of conjugation and modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, analogous diamino-substituted oligophenylvinyl chromophores have been synthesized and shown to possess tunable electronic properties. nih.gov The amino groups on the Phenol, 4,5-diamino-2-methoxy- core can serve as versatile handles for further chemical modification, allowing for the covalent attachment of other chromophoric units or for incorporation into polymeric structures. nih.gov

The development of solvatochromic systems based on Phenol, 4,5-diamino-2-methoxy- is particularly compelling. Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. In molecules with a significant change in dipole moment upon photoexcitation, such as those with strong ICT character, the effect of solvent polarity on the absorption and emission spectra can be dramatic. The presence of both hydrogen bond donating (hydroxyl and amino groups) and accepting (methoxy and amino groups) sites in Phenol, 4,5-diamino-2-methoxy- suggests that its derivatives could exhibit complex and highly sensitive solvatochromic responses. Studies on other aminophenol derivatives have demonstrated their potential as effective solvatochromic materials. researchgate.net

Synthesis of Chromophoric Derivatives:

The versatile reactivity of the amino and hydroxyl groups in Phenol, 4,5-diamino-2-methoxy- allows for a variety of synthetic pathways to create novel chromophores. One common approach is the formation of Schiff bases through the condensation of the amino groups with aromatic aldehydes. This reaction introduces an imine linkage and extends the conjugated π-system, often leading to a bathochromic (red) shift in the absorption spectrum. nih.gov

Another important class of chromophores that can be synthesized from Phenol, 4,5-diamino-2-methoxy- are azo dyes. Diazotization of one of the amino groups followed by coupling with a suitable aromatic partner can generate intensely colored azo compounds. The methoxy and hydroxyl groups can further influence the color and properties of the resulting dyes. The synthesis of monoazo disperse dyes from substituted anilines is a well-established method for producing a wide range of colors for various applications. ajol.infoekb.eg

Predicted Spectroscopic Properties in Different Solvents:

The following table provides a hypothetical illustration of the expected solvatochromic shift in the maximum absorption wavelength (λmax) of a chromophore derived from Phenol, 4,5-diamino-2-methoxy-. The data is based on the typical behavior of similar donor-π-acceptor systems in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| n-Hexane | 1.88 | 420 |

| Toluene | 2.38 | 435 |

| Dichloromethane | 8.93 | 455 |

| Acetone | 20.7 | 470 |

| Acetonitrile | 37.5 | 480 |

| Dimethyl Sulfoxide | 46.7 | 495 |

| Water | 80.1 | 510 |

Polymer Integration for Advanced Materials:

The incorporation of Phenol, 4,5-diamino-2-methoxy- based chromophores into polymer matrices is a key strategy for the development of functional materials. The amino and hydroxyl groups can serve as reactive sites for polymerization, allowing the chromophoric unit to be covalently integrated into the polymer backbone or attached as a pendant group. This approach can lead to materials with enhanced thermal and mechanical stability, as well as processability for device fabrication. Copolymers of aminophenols have been synthesized and characterized for their fluorescence and thermal properties. niscpr.res.in The resulting polymers could find applications in areas such as nonlinear optics, data storage, and smart coatings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4,5-diamino-2-methoxyphenol?

- Methodology :

- Stepwise functionalization : Start with 2-methoxyphenol derivatives (e.g., guaiacol analogs) and introduce amino groups via nitration followed by reduction .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

- Validation : Characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) to ensure regioselective amination .

Q. How can the structural and thermodynamic properties of 4,5-diamino-2-methoxyphenol be characterized experimentally?

- Techniques :

- Thermodynamic data : Measure boiling/melting points using differential scanning calorimetry (DSC) and compare with NIST-reported values for structurally similar compounds (e.g., 2-methoxyphenol: , ) .

- Crystallography : Employ single-crystal X-ray diffraction (SHELX suite) to resolve molecular geometry. Note challenges due to hydrogen bonding from amino and methoxy groups .

- Spectroscopy : Use FT-IR to identify O–H (3200–3600 cm) and N–H (1600–1700 cm) stretching vibrations .

Q. What factors influence the stability of 4,5-diamino-2-methoxyphenol under varying pH and temperature conditions?

- Experimental design :

- pH stability : Conduct accelerated degradation studies (e.g., 24–72 hours at 25–60°C) in buffers (pH 3–11). Monitor decomposition via UV-Vis spectroscopy (λ = 280 nm) .

- Oxidative stability : Expose to singlet oxygen () in a semi-batch reactor and analyze products using GC-MS to identify quinone derivatives .

Q. How do hydrogen-bonding interactions affect the crystallographic packing of 4,5-diamino-2-methoxyphenol?

- Analysis :

- Graph-set notation : Classify hydrogen bonds (e.g., , ) using Etter’s rules. For example, amino groups may form motifs with adjacent methoxy oxygen atoms .

- Impact on solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF) for crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for 4,5-diamino-2-methoxyphenol analogs?

- Validate measurements using standardized protocols (e.g., TRC-assigned uncertainties).

- Cross-reference with computational predictions (e.g., COSMO-RS simulations for vapor-liquid equilibria) .

Q. What are the dominant degradation pathways of 4,5-diamino-2-methoxyphenol in advanced oxidation processes (AOPs)?

- Experimental setup :

- Use hydroxyl radical ()-based AOPs (e.g., Fenton’s reagent) and analyze intermediates via LC-QTOF-MS.

- Compare with sulfate radical () systems to assess halogenated byproduct formation (e.g., AOX compounds) .

Q. What challenges arise in crystallographic refinement of 4,5-diamino-2-methoxyphenol due to its functional groups?

- Technical hurdles :

- Disorder : Methoxy and amino groups may exhibit rotational disorder. Mitigate using low-temperature (100 K) data collection .

- H-bond networks : Use SHELXL’s restraints (e.g., DFIX, DANG) to model anisotropic displacement parameters for H-bond donors/acceptors .

Q. How can computational modeling predict the reactivity of 4,5-diamino-2-methoxyphenol in biological systems?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.